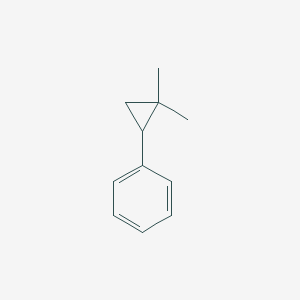

(2,2-Dimethylcyclopropyl)benzene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylcyclopropyl)benzene can be achieved through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of a catalyst. For instance, the reaction of styrene with diazomethane in the presence of a copper catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyclopropanation reactions. These methods often utilize more efficient and cost-effective catalysts and reagents to ensure high yields and purity of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.

Analyse Chemischer Reaktionen

Grignard Reagent Formation and Rearrangements

The synthesis and reactivity of Grignard reagents derived from (2,2-dimethylcyclopropyl)carbinyl halides have been extensively studied. Key observations include:

Reaction Pathways:

-

(2,2-Dimethylcyclopropyl)carbinyl chloride forms a Grignard reagent at room temperature, which rapidly rearranges to a primary open-chain structure (3,3-dimethyl-4-pentenoic acid after carbonation) .

-

(2,2-Dimethylcyclopropyl)carbinyl bromide fails to form a Grignard reagent. Instead, radical intermediates dominate, leading to disproportionation products such as 4-methyl-1-pentene and 2-methyl-1,4-pentadiene .

Mechanistic Insights:

-

Chloride System : The rearrangement proceeds via a carbanionic pathway (Figure 12 in ), where the cyclopropane ring opens to form a primary carbanion.

-

Bromide System : The weaker C–Br bond facilitates complete bond cleavage during single-electron transfer from magnesium, generating cyclopropylcarbinyl radicals . These radicals undergo ring opening to tertiary radicals, which abstract hydrogen or dimerize (Figure 10 in ).

Electrophilic Aromatic Substitution

The benzene ring’s reactivity is modulated by the electron-withdrawing cyclopropane substituent, which deactivates the ring and directs substitution to the meta position.

Key Reactions:

Mechanistic Considerations:

-

The cyclopropane group’s inductive effect withdraws electron density, stabilizing the σ-complex intermediate in the rate-determining step .

-

Steric effects may further suppress reactivity compared to unsubstituted benzene.

Radical-Mediated Reactions

The cyclopropane ring’s strain makes it prone to radical-induced ring opening.

Example Reaction:

-

Tri-n-butyltin hydride treatment of (2,2-dimethylcyclopropyl)carbinyl bromide generates a tertiary radical via ring opening, yielding 4-methyl-1-pentene (Figure 10 in ).

-

Radical stability is enhanced by hyperconjugation with adjacent methyl groups .

Cross-Coupling Reactions

Under photochemical or iron-catalyzed conditions, the compound may participate in C(sp²)–C(sp³) bond formation :

-

FeCl₃·6H₂O promotes coupling with aliphatic hydrocarbons via chlorine radical intermediates, enabling functionalization at the cyclopropane or benzene positions .

Thermal and Oxidative Stability

-

Thermal Rearrangement : At elevated temperatures, the cyclopropane ring may isomerize to less strained alkenes.

-

Oxidation : The cyclopropane ring resists oxidation under mild conditions but may cleave under strong oxidants (e.g., KMnO₄) to form dicarboxylic acids.

Table 1: Grignard Reagent Outcomes

| Halide | Temperature | Product | Pathway |

|---|---|---|---|

| Chloride | 25°C | 3,3-Dimethyl-4-pentenoic acid | Carbanionic |

| Bromide | 25°C | 4-Methyl-1-pentene, 2-Methyl-1,4-pentadiene | Radical |

Table 2: Electrophilic Substitution Products

| Electrophile | Position | Yield (%) |

|---|---|---|

| Br⁺ | Meta | ~60 |

| NO₂⁺ | Meta | ~55 |

| SO₃H⁺ | Meta | ~50 |

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

(2,2-Dimethylcyclopropyl)benzene is utilized in synthetic organic chemistry as a building block for creating more complex molecules. Its unique structure allows for specific reactivity patterns that can be exploited in various chemical reactions.

Pesticide Development

Research has shown that derivatives of this compound exhibit significant pesticidal activity. For instance, compounds incorporating this structure have been studied for their effectiveness against pests while maintaining safety for mammals . This application highlights the potential of this compound in agricultural chemistry.

Case Study 1: Grignard Reagents

A study focused on the preparation and properties of (2,2-Dimethylcyclopropyl)carbinyl Grignard reagents demonstrated their potential as selective oxidants. The research indicated that these reagents could facilitate various transformations in organic synthesis, thus broadening their applicability in chemical research .

Case Study 2: Pesticidal Activity

In another study, the effectiveness of (2,3,5,6-tetrafluoro-4-methoxyphenyl) methyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate was evaluated for its pesticidal properties. The findings revealed high efficacy against target pests while ensuring elevated safety for non-target organisms, showcasing the utility of this compound derivatives in developing safer pesticides .

Wirkmechanismus

The mechanism of action of (2,2-Dimethylcyclopropyl)benzene involves its interaction with various molecular targets and pathways. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropylbenzene: Similar structure but without the methyl groups on the cyclopropyl ring.

(2,2-Dimethylcyclopropyl)methylbenzene: Similar structure with an additional methyl group on the benzene ring.

Uniqueness

(2,2-Dimethylcyclopropyl)benzene is unique due to the presence of the dimethyl-substituted cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biologische Aktivität

(2,2-Dimethylcyclopropyl)benzene, a compound with a unique cyclopropyl structure, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological implications of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group with two methyl substituents attached to it, linked to a benzene ring. This structural configuration influences its reactivity and biological interactions.

- Molecular Formula : CH

- CAS Number : 7653-94-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in diverse biological effects depending on the target pathways involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may modulate pathways involving acetylcholine receptors, which are critical in cognitive functions .

- Inflammation Modulation : There is evidence that this compound can influence inflammatory pathways, possibly through its interaction with immune cells .

Study 1: Neuroprotective Effects

A study explored the effects of this compound on neuronal cells exposed to neurotoxic agents. The results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent .

Study 2: Antimicrobial Properties

In another investigation, this compound was tested against various bacterial strains. The findings demonstrated that the compound exhibited inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Study 3: Inflammatory Response

Research focusing on the inflammatory response revealed that this compound could modulate cytokine production in macrophages. This suggests its role in regulating immune responses and inflammation .

Comparison with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Cyclopropylbenzene | Cyclopropyl group attached to benzene | Limited biological activity |

| (2,2-Dimethylcyclopropyl)methylbenzene | Similar structure with an additional methyl group | Enhanced activity compared to cyclopropylbenzene |

The presence of the dimethyl-substituted cyclopropyl group in this compound imparts unique properties that enhance its reactivity and interactions with biological systems compared to structurally similar compounds.

Eigenschaften

IUPAC Name |

(2,2-dimethylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-11(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCCZGGBKTXNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451604 | |

| Record name | (2,2-Dimethylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7653-94-3 | |

| Record name | (2,2-Dimethylcyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.